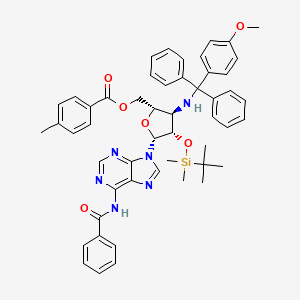
((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a purine base, a benzamido group, and a silyl ether, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the benzamido group: This step involves the acylation of the purine base with benzoyl chloride in the presence of a base such as pyridine.
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the methoxyphenyl and diphenylmethyl groups: This step involves the reaction of the intermediate with 4-methoxyphenyl and diphenylmethyl reagents.
Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs and other biologically active molecules.
Biology
In biological research, the compound may be used to study the interactions between nucleosides and enzymes, as well as their role in cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups that can interact with various biological targets
特性
分子式 |
C51H54N6O6Si |
|---|---|
分子量 |
875.1 g/mol |
IUPAC名 |
[(2S,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C51H54N6O6Si/c1-34-23-25-36(26-24-34)49(59)61-31-41-42(56-51(37-19-13-9-14-20-37,38-21-15-10-16-22-38)39-27-29-40(60-5)30-28-39)44(63-64(6,7)50(2,3)4)48(62-41)57-33-54-43-45(52-32-53-46(43)57)55-47(58)35-17-11-8-12-18-35/h8-30,32-33,41-42,44,48,56H,31H2,1-7H3,(H,52,53,55,58)/t41-,42-,44+,48-/m1/s1 |
InChIキー |
BWTPIFCWNCKJKX-WCEPEKRDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


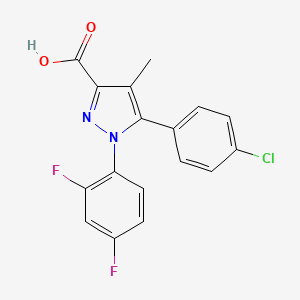
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
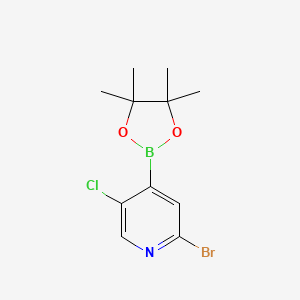
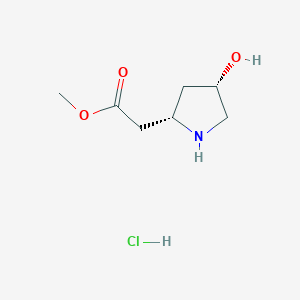
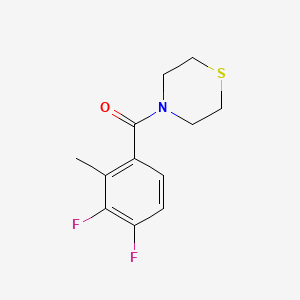
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
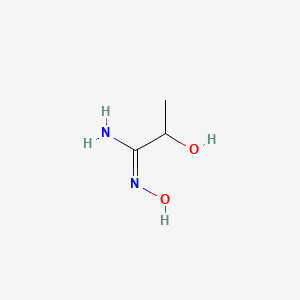

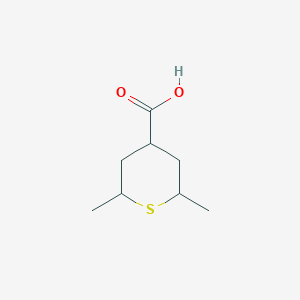



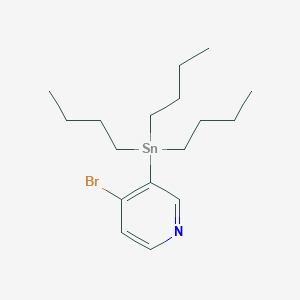
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
